molecular formula C18H19IN2O2S B15015021 O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate

O-{4-[(4-iodophenyl)carbamoyl]phenyl} diethylcarbamothioate

Cat. No.: B15015021
M. Wt: 454.3 g/mol
InChI Key: UALILKAQAHFVDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core with a diethylcarbamothioyl group and an iodophenyl group, making it a subject of interest for chemists and researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The diethylcarbamothioyl group is introduced through a reaction with diethylcarbamothioyl chloride, while the iodophenyl group is added via an iodination reaction. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodophenyl group can participate in substitution reactions, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogen exchange reactions using reagents like sodium iodide or potassium fluoride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development and medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The diethylcarbamothioyl group can form covalent bonds with nucleophilic sites on proteins, while the iodophenyl group can participate in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biological pathways .

Comparison with Similar Compounds

Similar Compounds

    4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-ETHOXYPHENYL)BENZAMIDE: Similar structure but with a dimethylcarbamothioyl group and an ethoxyphenyl group.

    4-[(DIMETHYLCARBAMOTHIOYL)OXY]-N-(4-METHOXYPHENYL)BENZAMIDE: Features a methoxyphenyl group instead of an iodophenyl group.

Uniqueness

4-[(DIETHYLCARBAMOTHIOYL)OXY]-N-(4-IODOPHENYL)BENZAMIDE is unique due to the presence of the iodophenyl group, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C18H19IN2O2S

Molecular Weight

454.3 g/mol

IUPAC Name

O-[4-[(4-iodophenyl)carbamoyl]phenyl] N,N-diethylcarbamothioate

InChI

InChI=1S/C18H19IN2O2S/c1-3-21(4-2)18(24)23-16-11-5-13(6-12-16)17(22)20-15-9-7-14(19)8-10-15/h5-12H,3-4H2,1-2H3,(H,20,22)

InChI Key

UALILKAQAHFVDR-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)OC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.